5-((3-Bromopyridin-2-yl)thio)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3-Bromopyridin-2-yl)thio)pentan-1-ol is an organic compound with the molecular formula C10H14BrNOS. It is a derivative of pyridine, featuring a bromine atom at the 3-position and a thioether linkage connecting the pyridine ring to a pentanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Bromopyridin-2-yl)thio)pentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromopyridine and 1-pentanethiol.
Thioether Formation: The 3-bromopyridine undergoes a nucleophilic substitution reaction with 1-pentanethiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the thioether linkage.
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-((3-Bromopyridin-2-yl)thio)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: NaH, K2CO3, various nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: De-brominated products
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
5-((3-Bromopyridin-2-yl)thio)pentan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-((3-Bromopyridin-2-yl)thio)pentan-1-ol involves its interaction with specific molecular targets. The bromine atom and thioether linkage play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: A simpler analog without the thioether and pentanol chain.
5-Bromopyridin-2-ol: Contains a hydroxyl group instead of the thioether linkage.
3-Amino-5-bromopyridine: Features an amino group at the 3-position instead of the thioether linkage
Uniqueness
5-((3-Bromopyridin-2-yl)thio)pentan-1-ol is unique due to its combination of a bromopyridine moiety with a thioether-linked pentanol chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H14BrNOS |
---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
5-(3-bromopyridin-2-yl)sulfanylpentan-1-ol |
InChI |
InChI=1S/C10H14BrNOS/c11-9-5-4-6-12-10(9)14-8-3-1-2-7-13/h4-6,13H,1-3,7-8H2 |
InChI Key |
SJAHDWKTQIRCIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)SCCCCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.